3-Cyclopropylpyrrolidine hydrochloride
Description
Significance of the Pyrrolidine (B122466) Heterocycle in Chemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in chemical and pharmaceutical research. frontiersin.orgwisdomlib.org Its prevalence is a testament to its versatile and advantageous properties as a structural scaffold. researchgate.net As a saturated, non-planar ring, the pyrrolidine nucleus provides an inherent three-dimensionality that is highly sought after in modern drug design. nih.gov This contrasts with flat, aromatic systems and allows for a more comprehensive exploration of three-dimensional pharmacophore space, which is crucial for achieving high-affinity and selective interactions with biological targets. researchgate.netnih.gov
One of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms. researchgate.netnih.gov The spatial orientation of substituents on the ring can be precisely controlled, leading to different stereoisomers with distinct biological profiles. researchgate.net This stereochemical complexity is a powerful tool for medicinal chemists to fine-tune the binding of a molecule to its target, such as enantioselective proteins. researchgate.netnih.gov The conformational flexibility of the ring, a phenomenon known as "pseudorotation," further contributes to its utility, allowing it to adopt various energetically favorable shapes to optimize interactions within a binding pocket. nih.gov
The pyrrolidine scaffold is a key component in numerous natural products, including many alkaloids, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org Beyond pharmaceuticals, pyrrolidine derivatives are also widely employed as organocatalysts, chiral controllers in asymmetric synthesis, and as ligands for transition metals. nih.gov
| Attribute | Significance in Chemical Research |
|---|---|
| Structure | Five-membered, saturated nitrogen heterocycle. frontiersin.orgwisdomlib.org |
| Three-Dimensionality | Non-planar ring allows for exploration of 3D pharmacophore space. researchgate.netnih.gov |
| Stereochemistry | Contains chiral centers, allowing for stereoisomers with distinct biological activities. researchgate.netnih.gov |
| Flexibility | Undergoes "pseudorotation" for optimal binding conformations. nih.gov |
| Applications | Found in numerous FDA-approved drugs, natural products, catalysts, and chiral auxiliaries. frontiersin.orgnih.gov |
The Unique Architectural Role of the Cyclopropyl (B3062369) Moiety in Chemical Scaffolds
The cyclopropyl group, the smallest possible carbocycle, is far more than a simple alkyl substituent; it is a unique and powerful architectural element in the design of bioactive molecules. iris-biotech.descientificupdate.com Despite its simple structure, the three-membered ring possesses distinct electronic and steric properties that medicinal chemists leverage to overcome challenges in drug development. researchgate.netnih.gov Its incorporation into a molecule can profoundly influence potency, selectivity, and metabolic stability. researchgate.netnih.govacs.org
A key feature of the cyclopropyl ring is its rigid and compact nature. iris-biotech.de This rigidity can introduce a specific conformational constraint on a molecule, helping to lock it into a bioactive conformation that is favorable for binding to a biological target. iris-biotech.de This pre-organization can lead to a more favorable entropic contribution to the binding energy, thereby enhancing potency. iris-biotech.deresearchgate.net The ring's unique geometry, with three coplanar carbon atoms and shorter, stronger C-H bonds, also sets it apart from linear alkyl groups. nih.govacs.org
| Property | Effect of Cyclopropyl Integration |
|---|---|
| Conformational Rigidity | Restricts bond rotation, locking molecules into bioactive conformations. iris-biotech.de |
| Metabolic Stability | Often increases stability by blocking sites of oxidative metabolism. iris-biotech.deacs.orghyphadiscovery.com |
| Potency | Can enhance potency through favorable entropic contributions to binding. iris-biotech.deresearchgate.net |
| Physicochemical Properties | Influences lipophilicity and pKa, affecting ADME profiles. iris-biotech.deresearchgate.net |
| Bioisosteric Replacement | Can serve as a rigid replacement for other groups like alkenes or isopropyl groups. iris-biotech.descientificupdate.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-cyclopropylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)7-3-4-8-5-7;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYAUVSNUKZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Cyclopropylpyrrolidine Hydrochloride
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The efficient assembly of the pyrrolidine core is paramount in the synthesis of molecules like 3-Cyclopropylpyrrolidine (B1373233) hydrochloride. Modern organic synthesis employs a variety of powerful reactions to construct this five-membered nitrogen heterocycle with high degrees of regio- and stereoselectivity. Among the most effective methods are cycloaddition reactions, which allow for the rapid construction of the ring system, and ring transformations, which can rearrange existing cyclic structures into the desired pyrrolidine framework.
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, offering a convergent and atom-economical approach to building complex ring systems, often in a single step. acs.org These reactions are particularly well-suited for creating the pyrrolidine skeleton with multiple stereocenters. nih.gov
The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles. wikipedia.org Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene or alkyne) is one of the most versatile and widely used methods for synthesizing the pyrrolidine ring. nih.govnih.gov This reaction can generate multiple stereocenters simultaneously with a high degree of control. nih.gov
Azomethine ylides are transient, reactive intermediates that are typically generated in situ. nih.gov Several methods exist for their formation, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the desilylation or deprotonation of α-silylamines and iminium salts. nih.govresearchgate.netdurham.ac.uk The choice of generation method can influence the ylide's stability and reactivity.
The cycloaddition proceeds by the concerted addition of the four-electron azomethine ylide to a two-electron dipolarophile. nih.gov For the synthesis of a 3-cyclopropylpyrrolidine, a key strategy would involve the reaction of an azomethine ylide with a cyclopropyl-containing alkene or, conversely, the use of a cyclopropyl-substituted azomethine ylide. The development of catalytic, enantioselective versions of this reaction has become a major area of research, employing chiral metal-ligand complexes to control the stereochemical outcome. nih.govrsc.org
Table 1: Common Generation Methods for Azomethine Ylides
| Method | Precursors | Conditions | Description |
| Aziridine (B145994) Ring-Opening | Substituted Aziridines | Thermal or Photochemical | Involves the conrotatory or disrotatory cleavage of the C-C bond of the aziridine ring to form the ylide. nih.gov |
| Decarboxylative Condensation | α-Amino Acids and Aldehydes/Ketones | Thermal | Condensation forms an iminium ion which undergoes decarboxylation to generate a non-stabilized azomethine ylide. mdpi.comnih.gov |
| Desilylation of Iminium Ions | N-(trimethylsilyl)methyl amines | Fluoride (B91410) Source (e.g., TFA) | A fluoride source initiates the removal of the silyl (B83357) group, leading to the formation of the ylide. researchgate.netdurham.ac.uk |
| Protodesilylation | α-Silyl Imines | Acid | An acid catalyst promotes the removal of the silyl group to generate the 1,3-dipole. |
The 1,3-dipolar cycloaddition of azomethine ylides is a prominent member of the broader class of [3+2] cycloaddition reactions. researchgate.net This class of reactions involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. nih.gov Various strategies beyond the classical azomethine ylide approach have been developed.
One innovative method involves a photocatalytic formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. researchgate.net In this process, photoredox catalysis enables the formation of a range of structurally diverse pyrrolidines. Such a strategy is highly relevant as it directly incorporates a cyclopropane (B1198618) moiety into the reaction scheme. Another powerful approach utilizes glycine-based decarboxylative [3+2] cycloadditions, where glycine (B1666218) acts as a versatile building block for the pyrrolidine framework. mdpi.comnih.gov These reactions often proceed with high atom economy and synthetic efficiency. nih.gov
The scope of the dipolarophile is broad, and for the synthesis of 3-cyclopropylpyrrolidine, a key dipolarophile would be vinylcyclopropane (B126155). The reaction's success often depends on the electronic nature of the reactants, with electron-deficient alkenes typically showing high reactivity. durham.ac.uk
Table 2: Examples of Dipolarophiles in Pyrrolidine Synthesis
| Dipolarophile Class | Specific Example | Resulting Moiety in Pyrrolidine |
| Alkenes | Maleimides | Fused bicyclic system nih.gov |
| Nitroalkenes | 3-Nitropyrrolidine durham.ac.uk | |
| Olefinic Oxindoles | Spirooxindole-pyrrolidine nih.gov | |
| Vinylcyclopropane | 3-Cyclopropylpyrrolidine | |
| Alkynes | Acetylenic Esters | Dihydropyrrole (Pyrroline) |
While [3+2] cycloadditions are a direct route to five-membered rings, [4+2] cycloadditions, or Diels-Alder reactions, can also be employed in pyrrolidine synthesis, often as part of a multi-step sequence. An intramolecular Diels-Alder reaction can be used to construct a fused ring system that can subsequently be transformed into the desired pyrrolidine. mdpi.com
More recently, dearomative [4+2] cycloadditions have emerged as a powerful tool. For instance, photosensitized [4+2] cycloadditions of N-sulfonylimines with alkenes can produce complex polycyclic scaffolds. nih.gov These reactions can create bicyclic structures that may serve as precursors to functionalized pyrrolidines after further transformations. Cascade reactions involving an initial [3+2] cycloaddition followed by a [4+2] cycloaddition have also been developed to rapidly build molecular complexity, yielding functionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives in a single step. nih.gov
Ring Transformations and Rearrangements
An alternative to constructing the pyrrolidine ring from acyclic precursors is to transform a pre-existing ring system into the desired five-membered heterocycle. These rearrangements can offer unique pathways to complex pyrrolidines and are often driven by the release of ring strain or the formation of a more stable intermediate.
The transformation of six-membered piperidine (B6355638) rings into five-membered pyrrolidine rings is a known synthetic strategy. rsc.org This ring contraction can be achieved through various cascade or domino reactions. One reported method involves the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. rsc.orgresearchgate.net The mechanism is believed to proceed through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by a series of steps including oxidation, decarboxylation, and ipso-oxidation. researchgate.net The selectivity of the reaction can often be tuned by the choice of oxidant and additives. rsc.org
A more advanced, albeit mechanistically distinct, example is the photo-promoted ring contraction of pyridines (the aromatic precursor to piperidines) with silylboranes. nih.gov This reaction proceeds through a photochemically generated N-boryl-2-silyl-1,2-dihydropyridine intermediate. This intermediate undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, which then undergoes a thermally allowed disrotatory ring-closing reaction to furnish a bicyclo[3.1.0]hexane skeleton, a core structure related to the pyrrolidine ring. nih.gov This highlights the mechanistic link between ring transformations and the cycloaddition chemistry of azomethine ylides.
Table 3: Summary of Ring Contraction Conditions
| Starting Material | Reagents/Conditions | Product Type |
| N-Substituted Piperidines | Specific Oxidants and Additives | Pyrrolidin-2-ones rsc.orgresearchgate.net |
| Pyridine Derivatives | Silylborane, Photo-irradiation (365 nm) | N-Boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene nih.gov |
Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including pyrrolidine derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This strategy is particularly advantageous for creating diverse libraries of compounds for drug discovery. researchgate.net
Recent breakthroughs (from 2018-2024) in the synthesis of pyrrolidine derivatives via MCRs have encompassed a variety of techniques, including catalyzed and catalyst-free methods, the utilization of azomethine ylides, and the application of enabling technologies such as ultrasound and microwave irradiation. researchgate.net For instance, a one-pot, three-component reaction involving an amino acid, an aldehyde, and a dipolarophile can lead to the stereoselective formation of highly substituted pyrrolidines. The in situ generation of an azomethine ylide from the amino acid and aldehyde is a key step in many of these cycloaddition reactions. mdpi.com
| Reaction Type | Key Intermediates | Advantages | Recent Developments (2018-2024) |
| [3+2] Cycloaddition | Azomethine ylides | High atom and step economy, stereoselectivity | Use of novel catalysts, ultrasound, and microwave irradiation |
Metal-Catalyzed Synthetic Routes
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysis has been effectively employed for the C-H functionalization of various substrates to construct pyrrolidine rings. A significant strategy involves the rhodium-catalyzed [3+2] cycloaddition of vinylaziridines with silyl enol ethers. This reaction can be tuned to selectively produce either functionalized pyrrolidines or γ-amino ketones, depending on the steric bulk of the silyl group on the enol ether.
Molybdenum Carbene Complex Reactions
Molybdenum carbene complexes have proven to be effective in the synthesis of cyclopropyl-containing pyrrolidines. A key example is the reaction of N-allyl-N-propargylamides with a pentacarbonyl(1-methoxypentylidene)molybdenum(0) complex. This transformation leads to the formation of cyclopropylpyrrolidine systems in good to excellent yields. acs.org The reaction is thought to proceed through the formation of a vinylcyclopropane intermediate derived from the enyne moiety of the starting material. Interestingly, higher yields are often observed when the reaction is conducted in a sealed vial under an atmosphere containing oxygen. acs.org
| Substrate | Molybdenum Complex | Product | Yield |
| N-allyl-N-propargylamides | Pentacarbonyl(1-methoxypentylidene)molybdenum(0) | Cyclopropylpyrrolidine systems | Good to Excellent |
Palladium-Catalyzed Asymmetric Hydrocyclopropylation
Palladium catalysis offers a powerful method for the construction of cyclopropane-fused pyrrolidine scaffolds. One such approach is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation. nih.gov This atom-economical process allows for the synthesis of cyclopropane-fused γ-lactams, which are valuable precursors to molecules like 3-cyclopropylpyrrolidine. nih.gov The reaction typically employs a chiral phosphoramidite (B1245037) ligand to induce enantioselectivity. nih.gov
Furthermore, palladium-catalyzed [3+2] cycloadditions of alkylidenecyclopropanes with imines provide a direct route to various pyrrolidine scaffolds. researchgate.net This methodology has been successfully applied to both inter- and intramolecular reactions, with electron-deficient imine partners generally providing the best results in intermolecular cases. researchgate.net
| Reaction Type | Catalyst System | Key Feature | Product |
| Intramolecular Asymmetric Hydrocyclopropanylation | Palladium / Chiral Phosphoramidite Ligand | C(sp³)–H activation | Cyclopropane-fused γ-lactams |
| [3+2] Cycloaddition | Palladium / Ligand (e.g., phosphoramidite) | Use of alkylidenecyclopropanes | Functionalized pyrrolidines |
Organocatalytic Approaches
Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a green and efficient alternative to metal-based catalysts for the construction of chiral molecules like substituted pyrrolidines. nih.gov These reactions often rely on the formation of enamine or iminium ion intermediates from the substrate and a chiral amine catalyst, such as a proline derivative.
A variety of organocatalytic methods have been developed for the synthesis of the pyrrolidine ring. For instance, the asymmetric Michael addition of dicarbonyl compounds to nitroalkenes, catalyzed by a chiral organocatalyst, can produce chiral succinimide (B58015) derivatives, which are precursors to 3-substituted pyrrolidines. Furthermore, the aldol (B89426) condensation of ketones with aldehydes, catalyzed by 3,4-dihydroxyprolines, can proceed with high yield, enantiomeric excess, and diastereomeric excess. mdpi.com
| Reaction Type | Catalyst Type | Key Intermediate | Product Feature |
| Asymmetric Michael Addition | Chiral amine | Enamine | Chiral succinimide derivatives |
| Asymmetric Aldol Condensation | 3,4-Dihydroxyprolines | Enamine | Highly stereocontrolled aldol adducts |
Asymmetric Synthesis of 3-Cyclopropylpyrrolidine Chiral Centers
The asymmetric synthesis of 3-cyclopropylpyrrolidine hydrochloride is a significant challenge in medicinal and organic chemistry, primarily due to the presence of two stereocenters at the C3 and C4 positions of the pyrrolidine ring, as well as the potential for cis/trans isomerism relative to the cyclopropyl group. Achieving high levels of enantioselectivity and diastereoselectivity is crucial for accessing specific stereoisomers, which often exhibit distinct pharmacological activities. Advanced synthetic strategies focus on the precise control of these chiral centers through various methodologies.
Chiral Auxiliaries and Induction Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules like 3-cyclopropylpyrrolidine. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
One effective strategy involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids. For instance, (R)-phenylglycinol can be used as a chiral template to synthesize trans-2,5-disubstituted pyrrolidines. nih.gov This method relies on the diastereoselective addition of Grignard reagents to chiral imines and 1,3-oxazolidines derived from the auxiliary. nih.gov Another common chiral precursor is pyroglutamic acid, which has been successfully employed in the synthesis of various substituted pyrrolidines. nih.gov
A more sophisticated approach is the "temporary stereocentre" strategy, which combines the use of a chiral auxiliary with a substrate-directed reaction. nih.govrsc.org This methodology involves a three-step sequence:
Aldol Reaction: A chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, reacts with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. nih.govrsc.org
Directed Cyclopropanation: The newly created β-hydroxyl stereocenter in the aldol product acts as a temporary directing group, controlling the facial selectivity of the subsequent cyclopropanation of the alkene. This step creates the cyclopropyl ring with high diastereoselectivity relative to the existing stereocenters. nih.govrsc.org
Retro-Aldol Cleavage: The temporary β-hydroxy stereocenter is then removed via a retro-aldol reaction, which also cleaves the chiral auxiliary, yielding the enantiomerically enriched cyclopropane-carboxaldehyde. nih.govrsc.org This aldehyde is a key intermediate that can be further elaborated to form the 3-cyclopropylpyrrolidine ring system.
This strategy effectively transfers the chirality from the auxiliary to the product through a temporary stereocenter, providing excellent control over the final product's absolute configuration. nih.gov
Enantioselective Catalysis for Chiral Pyrrolidines
Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of the pyrrolidine core.
Catalyst-tuned regio- and enantioselective hydroalkylation reactions have been developed for the divergent synthesis of chiral 2- and 3-alkylated pyrrolidines from 3-pyrrolines. acs.org These systems can employ different metal catalysts to favor the formation of either C2 or C3 substituted products with high selectivity. For instance, a catalytic system composed of CoBr₂ with a modified bisoxazoline (BOX) ligand can achieve asymmetric C(sp³)–C(sp³) coupling to furnish C3-alkylated pyrrolidines with high efficiency and enantioselectivity (up to 97% ee). acs.org
Dual-catalytic systems have also emerged as a powerful tool. For example, a Cu(I)/chiral phosphoric acid dual catalytic system has been used for the asymmetric radical aminotrifluoromethylation of alkenes to produce CF₃-containing chiral pyrrolidines. thieme-connect.com In this system, the chiral phosphoric acid plays a crucial role in controlling the facial selectivity of the reaction. thieme-connect.com While not directly forming a cyclopropyl group, such catalytic systems demonstrate the potential for installing substituents at the 3-position of the pyrrolidine ring with high enantiocontrol, a principle applicable to the synthesis of 3-cyclopropylpyrrolidine.
The table below summarizes representative enantioselective catalytic methods for the synthesis of substituted pyrrolidines, highlighting the catalyst, ligand, and achieved selectivity.
| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| CoBr₂ / Modified BOX ligand | Hydroalkylation | 3-Pyrroline | Up to 97% | acs.org |
| Cu(I) / Chiral Phosphoric Acid | Aminotrifluoromethylation | Alkene | Up to 98% | thieme-connect.com |
| Chiral Iridacycle (Ir¹) | Allylic Amination | Allylic carbonate | High selectivity | nih.gov |
| Chiral Gold(I) Complexes | [4+2] Cycloaddition | Arylalkyne with alkene | - | nih.gov |
Control of Diastereoselectivity in Cyclopropylpyrrolidine Formation
Achieving the desired diastereoselectivity (e.g., cis vs. trans) is paramount in the synthesis of 3-cyclopropylpyrrolidine. The relative orientation of the cyclopropyl group and other substituents on the pyrrolidine ring is controlled during the key bond-forming steps.
One powerful method for controlling diastereoselectivity is the 1,3-dipolar cycloaddition reaction between azomethine ylides and an alkene. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. The sulfinyl group effectively directs the approach of the azomethine ylide, inducing a specific absolute configuration in the resulting cycloadduct with up to four new stereogenic centers. acs.org
Substrate-directed reactions are also highly effective. As mentioned previously, the hydroxyl group in an aldol adduct can direct a subsequent cyclopropanation reaction to occur on a specific face of the double bond, thereby controlling the diastereoselectivity of the cyclopropane ring formation relative to the existing stereocenters. nih.govrsc.org
Furthermore, the choice of reagents and reaction conditions can significantly influence diastereoselectivity. In the synthesis of cyclopropylpyrrolidine systems from N-allyl-N-propargylamides using a molybdenum carbene complex, the reaction conditions were found to have a dramatic impact on the outcome. Conducting the reaction in a sealed vial in the presence of atmospheric oxygen led to higher yields of the desired cyclized product. acs.org This suggests that subtle changes in the reaction environment can influence the transition state energies, thereby favoring the formation of one diastereomer over another.
The following table illustrates methods for achieving diastereocontrol in the formation of substituted pyrrolidine and cyclopropane rings.
| Method | Key Controlling Element | Reaction Type | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl group | Cycloaddition | Good to excellent | acs.org |
| Temporary Stereocentre | β-hydroxyl directing group | Directed Cyclopropanation | High de | nih.govrsc.org |
| Grignard Addition | Chiral 1,3-oxazolidine | Nucleophilic Addition | - | nih.gov |
Green Chemistry Principles in 3-Cyclopropylpyrrolidine Synthesis
The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable and environmentally responsible processes. The synthesis of complex molecules like 3-cyclopropylpyrrolidine can be optimized to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.com Key principles relevant to this synthesis include catalysis, the use of safer solvents, and design for energy efficiency. instituteofsustainabilitystudies.comlabdepotinc.com
Applying these principles involves designing synthetic routes that are more atom-economical, replacing stoichiometric reagents with catalytic alternatives, and minimizing derivatization steps. labdepotinc.comnih.gov For instance, employing enantioselective catalysis not only improves efficiency but also aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. labdepotinc.com The goal is to create synthetic pathways that are not only effective but also possess a smaller environmental footprint. skpharmteco.comyoutube.com
Solvent-Free and On-Water Reaction Conditions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. instituteofsustainabilitystudies.com Performing reactions under solvent-free conditions or in water represents a significant step towards more sustainable synthesis.
Solvent-free reactions, often facilitated by grinding or heating neat reactants, can lead to reduced waste, simplified workup procedures, and sometimes, enhanced reaction rates. For example, the synthesis of propargylamines, which can be precursors to pyrrolidine structures, has been achieved under solvent-free conditions. acs.org While direct application to 3-cyclopropylpyrrolidine synthesis requires further research, the principle of eliminating organic solvents is a key green objective.
Water is an attractive solvent alternative due to its non-toxicity, non-flammability, and abundance. "On-water" catalysis, where insoluble reactants are vigorously stirred in water, can surprisingly accelerate reaction rates for certain transformations. This effect is attributed to hydrophobic interactions and hydrogen bonding at the organic-water interface. Continuous flow reactions in water have been successfully used for the synthesis of propargylamines, demonstrating the viability of aqueous media for key synthetic steps. acs.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in green chemistry for its ability to dramatically accelerate chemical reactions, often leading to higher yields and cleaner products. nih.govchemicaljournals.com Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating—the interaction of microwaves with polar molecules. nih.govresearchgate.net
The primary advantages of MAOS in the context of synthesizing 3-cyclopropylpyrrolidine include:
Rate Acceleration: Reaction times can be reduced from hours or days to mere minutes or seconds. chemicaljournals.com This is particularly beneficial for multi-step syntheses.
Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts that can occur during prolonged heating with conventional methods. researchgate.net
Energy Efficiency: By heating the sample directly, MAOS can be more energy-efficient than conventional oil baths or heating mantles. chemicaljournals.com
Enabling Difficult Reactions: Some reactions that are sluggish or fail under conventional heating can be successfully carried out using microwave irradiation. researchgate.net
MAOS can be applied to various steps in the synthesis of 3-cyclopropylpyrrolidine, such as cyclization, coupling, or functional group manipulation reactions. The technology is compatible with both solvent-based and solvent-free reaction conditions, further enhancing its green credentials. researchgate.net
The following table compares conventional heating with microwave-assisted synthesis, highlighting the green advantages of the latter.
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
|---|---|---|
| Heating Mechanism | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, direct, efficient) |
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Profile | Non-uniform, potential for hotspots | Uniform, precise control |
| Product Yield/Purity | Often lower due to side reactions | Generally higher with fewer byproducts |
| Energy Consumption | Higher | Lower |
Mechanochemical Approaches (Ball Milling)
A comprehensive review of scientific literature and chemical databases did not yield specific documented methods for the synthesis of this compound utilizing mechanochemical approaches such as ball milling. While mechanochemistry, particularly ball milling, is an emerging green chemistry technique for the solvent-free synthesis of various organic compounds, including nitrogen-containing heterocycles, its direct application for the preparation of 3-Cyclopropylpyrrolidine and its hydrochloride salt has not been reported in the available literature.
Mechanochemical methods rely on the input of mechanical energy—through grinding, shearing, or milling—to induce chemical reactions in the solid state. This technique can offer advantages over traditional solution-phase synthesis, such as reduced solvent waste, potentially shorter reaction times, and access to different polymorphs. Research has demonstrated the successful use of ball milling for the synthesis of various substituted pyrrolidines and other N-heterocycles through multicomponent reactions, cycloadditions, and condensation reactions.
However, detailed research findings, reaction parameters, yields, and spectroscopic data for the specific mechanochemical synthesis of this compound are not available. Consequently, a data table summarizing experimental results for this specific transformation cannot be provided. Further research and development would be necessary to explore the feasibility and efficiency of applying ball milling techniques to the synthesis of this compound.
Computational and Theoretical Investigations of 3 Cyclopropylpyrrolidine Hydrochloride
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of 3-Cyclopropylpyrrolidine (B1373233) hydrochloride is crucial in determining its physical, chemical, and biological properties. Computational chemistry provides powerful tools to explore the conformational landscape and stereochemical nuances of this molecule.
Quantum mechanical calculations, based on the principles of quantum mechanics, offer a highly accurate method for investigating the electronic structure and geometry of molecules. For 3-Cyclopropylpyrrolidine hydrochloride, methods like Density Functional Theory (DFT) can be employed to determine the relative energies of different conformers. These calculations can precisely model the puckering of the pyrrolidine (B122466) ring and the orientation of the cyclopropyl (B3062369) substituent. For instance, the cyclopropyl group can exist in pseudo-equatorial or pseudo-axial positions relative to the pyrrolidine ring, and QM calculations can quantify the energy difference between these states.
Table 1: Hypothetical Relative Energies of this compound Conformers from QM Calculations
| Conformer | Cyclopropyl Position | Pyrrolidine Puckering | Relative Energy (kcal/mol) |
| 1 | Pseudo-equatorial | Twist (C2-endo) | 0.00 |
| 2 | Pseudo-axial | Twist (C2-endo) | 1.5 |
| 3 | Pseudo-equatorial | Envelope (C3-endo) | 0.8 |
| 4 | Pseudo-axial | Envelope (C3-endo) | 2.3 |
While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster alternative for conformational analysis, particularly for larger systems. MM methods use classical physics-based force fields, such as the Merck Molecular Force Field (MMFF94), to calculate the potential energy of a molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental data for a wide range of molecules. For this compound, MMFF94 can be used to rapidly screen a large number of potential conformations to identify low-energy structures, which can then be further refined using more accurate QM calculations.
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is an indispensable tool for understanding the mechanisms of chemical reactions, providing insights into transient species and energy barriers that are often difficult to observe experimentally.
A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. mit.edu Modeling the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. mit.edu For a hypothetical reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to locate the transition state structure and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). By mapping the energy of the system along the reaction coordinate, a detailed energy profile can be constructed, illustrating the energy changes as reactants are converted to products.
Table 2: Hypothetical Activation Energies for a Reaction Involving this compound
| Reaction Pathway | Reactant(s) | Product(s) | Activation Energy (Ea) (kcal/mol) |
| Pathway A | Reactant Complex 1 | 3-Cyclopropylpyrrolidine | 25 |
| Pathway B | Reactant Complex 2 | Isomeric Byproduct | 30 |
In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). libretexts.org This is known as the kinetic product. wikipedia.org
Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing equilibrium to be established. libretexts.org Under these conditions, the major product is the most stable one (i.e., the one with the lowest Gibbs free energy), referred to as the thermodynamic product. wikipedia.org
Computational studies can predict which product will be favored under different conditions by calculating both the activation energies for the formation of each product and the relative thermodynamic stabilities of the products. For instance, in a reaction of a precursor to form 3-Cyclopropylpyrrolidine, a constitutional isomer might also be a possible product. Computational analysis could reveal that the formation of the desired product has a lower activation energy (kinetic product), while the isomeric byproduct is thermodynamically more stable. This information is invaluable for optimizing reaction conditions to maximize the yield of the desired product.
Molecular Interactions and Scaffold Analysis Methodologies
Understanding how this compound interacts with its environment is key to predicting its behavior in various applications. Computational methods can provide detailed insights into these interactions. By analyzing the molecular electrostatic potential surface, for example, regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions can be identified.
Scaffold analysis is another important application of computational chemistry. The cyclopropylpyrrolidine core of the molecule can be considered a chemical scaffold. Computational techniques can be used to explore how modifications to this scaffold would affect its properties. For instance, by systematically adding different functional groups to the pyrrolidine ring or the cyclopropyl group in a computational model, it is possible to predict how these changes would influence factors such as molecular shape, polarity, and potential binding affinity to a biological target. This in silico approach allows for the rational design of new molecules with desired properties, guiding synthetic efforts.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "" as the specific studies required to generate this content are not available in the public domain.
Derivatization Strategies for 3 Cyclopropylpyrrolidine Hydrochloride in Academic Research
Functionalization of the Pyrrolidine (B122466) Core and Cyclopropyl (B3062369) Moiety
The primary sites for functionalization on 3-cyclopropylpyrrolidine (B1373233) hydrochloride are the nitrogen atom of the pyrrolidine ring and, to a lesser extent, the C-H bonds of the core and the cyclopropyl group.
Pyrrolidine Core Functionalization: The secondary amine within the pyrrolidine ring is the most common site for derivatization due to its nucleophilicity. Standard organic chemistry transformations are readily applied to this group.
N-Acylation: The nitrogen can be acylated using reagents like acid chlorides or anhydrides. A prominent example is the reaction with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to install the tert-butoxycarbonyl (Boc) protecting group. google.com This transformation is often used to moderate the reactivity of the amine or as a step in a multi-step synthesis.
N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or via nucleophilic substitution with alkyl halides.
N-Arylation: The nitrogen can be coupled with aryl or heteroaryl halides through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aromatic substituents.
Cyclopropyl Moiety Functionalization: The cyclopropane (B1198618) ring is characterized by its high ring strain and significant s-character in its C-C bonds, giving it unusual electronic and steric properties. researchgate.net While generally more stable than an alkene double bond, it can undergo specific reactions.
Ring-Opening Reactions: Under certain conditions, such as with strong acids or in the presence of specific transition metal catalysts, the cyclopropyl group can undergo ring-opening reactions. This pathway is often exploited to access functionalized acyclic compounds. researchgate.net
C-H Functionalization: Direct functionalization of the cyclopropyl C-H bonds is challenging but represents an active area of research for creating more complex derivatives.
The pyrrolidine skeleton itself serves as a versatile synthon for creating a variety of functionalized nitrogen-containing compounds. nih.gov The inherent reactivity of the enamine and cyclopropane moieties can be harnessed for further C-C bond formation and derivatization. nih.gov
Introduction of Diverse Substituents for Structural Variation
The introduction of a wide array of substituents onto the 3-cyclopropylpyrrolidine scaffold is a key strategy for exploring chemical space and developing structure-activity relationships (SAR) in drug discovery. nih.gov The non-planarity of the sp3-hybridized pyrrolidine ring allows for three-dimensional exploration of a pharmacophore model. nih.gov
Key strategies include:
Functionalization of the Pyrrolidine Nitrogen: As the most accessible reactive site, the nitrogen atom is frequently targeted to introduce diverse functional groups. This can range from simple alkyl and aryl groups to more complex moieties designed to interact with specific biological targets. For instance, introducing different aromatic rings via the nitrogen has been used to develop inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov
Stereoselective Synthesis: The stereochemistry of substituents on the pyrrolidine ring is critical. SAR studies have often revealed that the cis-configuration of substituents on the ring is preferred over the trans orientation for biological activity in certain contexts. nih.gov
Pre-column Derivatization for Analysis: In analytical chemistry, derivatization is used to modify the molecule for detection. For example, reacting 3-aminopyrrolidine (B1265635) hydrochloride with Boc anhydride (B1165640) produces a derivative with ultraviolet absorption, enabling its analysis by high-performance liquid chromatography (HPLC). google.com
The following table summarizes common derivatization reactions for introducing structural diversity.
| Reaction Type | Reagent/Catalyst Example | Substituent Introduced | Purpose |
| N-Acylation | Boc Anhydride, Triethylamine | tert-Butoxycarbonyl (Boc) | Protection of the amine, modulation of reactivity, enabling analysis google.com |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Alkyl groups | Structural variation for SAR studies |
| N-Arylation | Aryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃) | Aryl or Heteroaryl groups | Introduce aromatic systems for specific target interactions nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenyl Dipolarophiles | Substituted pyrrolidine rings | Construction of complex heterocyclic systems nih.gov |
Strategies for Modulating Molecular Properties (e.g., reactivity)
Derivatization is not only for creating structural analogues but also for fine-tuning the physicochemical and electronic properties of the molecule.
Modulating Basicity and Nucleophilicity: The reactivity of the pyrrolidine nitrogen is a key property. The introduction of electron-withdrawing groups, such as the Boc group from Boc anhydride, significantly reduces the nucleophilicity and basicity of the nitrogen atom. google.com This is crucial for controlling selectivity in subsequent reaction steps.
Influencing Conformation and Stereochemistry: The five-membered pyrrolidine ring is not planar and undergoes "pseudorotation". nih.gov The introduction of substituents influences the preferred conformation of the ring. The spatial orientation of these substituents can dramatically alter the molecule's ability to bind to enantioselective proteins or receptors, leading to different biological profiles for different stereoisomers. nih.gov
Altering Physicochemical Properties: The addition or modification of substituents can systematically alter properties such as solubility, lipophilicity (logP), and metabolic stability. For example, introducing polar groups can increase aqueous solubility, while adding lipophilic fragments can enhance membrane permeability. These modifications are central to optimizing a compound's pharmacokinetic profile.
Leveraging Cyclopropyl Electronics: The cyclopropyl group itself acts as a unique electronic substituent. Its properties, which can resemble those of an olefinic double bond, can be exploited in molecular design. researchgate.net The strain in the three-membered ring makes it susceptible to reacting with nucleophiles like amino acids, which can be a factor in its biological mechanism of action. researchgate.net
Advanced Analytical Techniques for 3 Cyclopropylpyrrolidine Hydrochloride Research
Chromatographic Methodologies for Separation and Purity Analysis
Chromatography is an indispensable tool for separating 3-Cyclopropylpyrrolidine (B1373233) hydrochloride from starting materials, by-products, and degradation products. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the purity analysis of non-volatile and thermally labile compounds. It utilizes columns with sub-2 µm particles, leading to higher resolution, improved sensitivity, and significantly shorter analysis times compared to traditional HPLC. researchgate.net For a compound like 3-Cyclopropylpyrrolidine hydrochloride, which lacks a strong UV chromophore, derivatization is often required for detection by UV spectrophotometry. google.com A pre-column derivatization step, for instance, reacting the secondary amine of the pyrrolidine (B122466) ring with a UV-active agent, would render the molecule detectable. google.com
The method is particularly adept at separating closely related impurities, providing a detailed purity profile. A typical UHPLC method would be validated for parameters such as linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative analysis. researchgate.net
Table 1: Illustrative UHPLC Method Parameters for Derivatized this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 reverse-phase, < 2 µm particle size | Provides high-resolution separation of the derivatized analyte from impurities. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | Separates compounds based on their polarity. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for high efficiency on a UHPLC system. |
| Column Temp. | 40 - 50 °C | Ensures reproducible retention times and peak shapes. mdpi.com |
| Detection | UV Detector (e.g., at 210 nm or wavelength of derivatizing agent) | Quantifies the analyte and impurities. google.com |
| Injection Vol. | 1 - 5 µL | Small volume suitable for high-pressure systems. |
Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. youtube.com For amine hydrochloride salts like this compound, direct analysis can be challenging due to their low volatility. Therefore, analysis is typically performed on the free base form of the compound or after a derivatization step to increase volatility and improve chromatographic properties. nih.govgoogle.com
GC, often coupled with a Flame Ionization Detector (FID), is highly effective for determining the percentage purity of the main component and quantifying volatile impurities. The method separates compounds based on their boiling points and interaction with the stationary phase. youtube.com A temperature-programmed method, where the column temperature is gradually increased, is typically used to ensure the elution of a wide range of compounds. researchgate.net
Table 2: Representative GC Method Parameters for 3-Cyclopropylpyrrolidine Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., 5% Phenyl Polymethylsiloxane) | Inert stationary phase suitable for amine analysis. nih.gov |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. google.com |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Oven Program | Initial temp. 80°C, ramp to 280°C | Separates compounds with different boiling points. |
| Injection Mode | Split | Prevents column overloading for high-concentration samples. |
Spectroscopic Characterization Techniques
Spectroscopic techniques are used to elucidate and confirm the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments are crucial for the characterization of this compound. ¹H NMR provides detailed information about the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. rsc.org
For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the cyclopropyl (B3062369) ring and the pyrrolidine ring. The coupling patterns (splitting of signals) would help to confirm the connectivity between adjacent protons. rsc.org Similarly, the ¹³C NMR spectrum would display distinct signals for the carbon atoms of both ring systems. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Cyclopropylpyrrolidine
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Cyclopropyl CH | ~0.8 - 1.2 | Cyclopropyl CH | ~10 - 20 |
| Cyclopropyl CH₂ | ~0.1 - 0.5 | Cyclopropyl CH₂ | ~2 - 10 |
| Pyrrolidine CH₂ | ~1.5 - 3.5 | Pyrrolidine CH₂ | ~25 - 55 |
| Pyrrolidine CH | ~1.8 - 2.5 | Pyrrolidine CH | ~35 - 45 |
Note: Chemical shifts are approximate and can vary based on solvent and pH. Data is extrapolated based on typical values for cyclopropyl and pyrrolidine moieties. organicchemistrydata.org
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores—structural features with π-electrons, such as aromatic rings or double bonds. nih.gov
The core structure of this compound, consisting of saturated aliphatic rings, lacks a significant chromophore. nist.gov Consequently, it is not expected to exhibit strong absorbance in the standard UV-Vis range of 200–800 nm. nist.gov While this limits the technique's utility for direct quantification, it can be valuable for detecting the presence of UV-active impurities in the sample. Any significant absorbance would indicate the presence of contaminants.
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov When coupled with a chromatographic technique like GC (GC-MS), it allows for the separation and identification of individual components in a mixture. mmu.ac.uk
For this compound, MS analysis would typically be performed on the free base, 3-Cyclopropylpyrrolidine. The analysis would confirm the molecular weight by identifying the molecular ion peak [M]⁺. Further fragmentation would likely involve the cleavage of the cyclopropyl group or fragmentation of the pyrrolidine ring, providing data that supports the proposed structure.
Table 4: Expected Mass Spectrometry Data for 3-Cyclopropylpyrrolidine
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula (Free Base) | C₇H₁₃N | The chemical formula of the neutral molecule. |
| Molecular Weight (Free Base) | 111.18 g/mol | The sum of the atomic weights of the constituent atoms. |
| Monoisotopic Mass | 111.1048 Da | The exact mass of the molecule with the most abundant isotopes. |
| Molecular Ion Peak [M]⁺ (m/z) | 111.1 | Represents the intact molecule with a single positive charge. |
| Major Fragment (m/z) | 70.1 | Corresponds to the loss of the cyclopropyl group ([M-C₃H₅]⁺). |
LC-MS/MS and High-Resolution Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the analysis of this compound.
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In this technique, the compound is first separated from other components in a mixture by an LC column. The eluted compound then enters the mass spectrometer, where it is ionized. A specific precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target compound, allowing for accurate quantification even in complex biological matrices. researchgate.net The selection of specific precursor-to-product ion transitions ensures a high degree of confidence in the identification of the analyte. researchgate.net
High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) analyzers, provides extremely high mass accuracy (typically <5 ppm). researchgate.netchemrxiv.org This capability allows for the determination of the elemental composition of this compound from its exact mass. nih.gov Unlike nominal mass instruments, which measure mass to the nearest whole number, HRMS can distinguish between compounds with very similar molecular weights, significantly reducing the risk of false positive identifications. nih.gov The combination of retention time, accurate mass, and isotopic pattern analysis provides unambiguous confirmation of the compound's identity. Furthermore, HRMS can perform full-scan data acquisition, enabling retrospective analysis for untargeted or unknown compounds that may not have been initially targeted. nih.gov
The table below summarizes the key features of these mass spectrometry techniques for the analysis of this compound.
| Feature | LC-MS/MS (Triple Quadrupole) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Use | Targeted quantification | Identification, structural elucidation, quantification |
| Mass Accuracy | Nominal mass | High (<5 ppm) |
| Operating Mode | Multiple Reaction Monitoring (MRM) | Full Scan, ddMS2 (data-dependent MS2) |
| Key Advantage | High sensitivity and selectivity for known targets | High confidence in identification, elemental composition determination, retrospective analysis |
| Application | Pharmacokinetic studies, targeted metabolomics | Metabolite identification, impurity profiling, screening for unknowns |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.gov This technique is indispensable when dealing with chiral molecules like this compound, as it provides unambiguous proof of the spatial arrangement of atoms. nih.govresearchgate.net
The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. nih.gov By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated. nih.gov
To determine the absolute stereochemistry , a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. researchgate.net This occurs when the X-ray energy is close to the absorption edge of a heavier atom within the structure. The resulting phase shift in the scattered X-rays allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.net This makes X-ray crystallography the "gold standard" for assigning the absolute configuration of chiral centers. nih.gov
Beyond stereochemistry, the analysis also reveals the molecule's conformation —the precise arrangement of its atoms in the solid state. This includes detailed information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's physical properties and its potential interactions in biological systems.
Derivatization for Enhanced Analytical Detection
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties without altering its fundamental structure. For a compound like this compound, derivatization can be employed to enhance its detectability in techniques like LC-MS. researchgate.netnih.gov The primary goals of derivatization are to improve chromatographic separation and increase ionization efficiency in the mass spectrometer. nih.gov By attaching a specific chemical tag to the molecule, its polarity can be altered for better retention on an LC column, and a readily ionizable group can be introduced to significantly boost the signal intensity in the mass spectrometer. slu.se
Targeted metabolomics focuses on the quantitative measurement of a specific, predefined set of metabolites. researchgate.net This approach is highly valuable for studying specific biochemical pathways or for quantifying the levels of a compound and its metabolites in biological samples. When analyzing this compound in a targeted metabolomics experiment, derivatization can be a crucial sample preparation step.
Methodologically, the process involves reacting the extracted samples with a derivatizing reagent to convert the target analytes into their derivatives. nih.gov These derivatives are then analyzed using an LC-MS/MS system, typically a triple quadrupole mass spectrometer operating in MRM mode. researchgate.net The MRM transitions are optimized for the derivatized form of the compound, not the original molecule. This strategy offers several advantages:
Improved Sensitivity: The derivatizing agent can introduce a group that ionizes much more efficiently than the original analyte, leading to significantly lower limits of detection. nih.gov
Enhanced Chromatography: The derivative may have better chromatographic properties (e.g., improved peak shape and retention) on a given column, allowing for better separation from interfering matrix components. nih.gov
Broader Coverage: A single derivatization method can often be applied to a whole class of compounds (e.g., all primary/secondary amines or all carboxylic acids), enabling their simultaneous analysis in a single run. nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is widely used for the derivatization of carbonyl compounds (aldehydes and ketones). researchgate.net PFBHA reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by gas chromatography with electron capture detection (GC-ECD) or by mass spectrometry in negative ion chemical ionization (NICI) mode. The characteristic ion at m/z 181 (the pentafluorobenzyl cation) is often used for quantification. researchgate.net
3-Nitrophenylhydrazine (3-NPH): This reagent is highly effective for derivatizing compounds containing carboxyl and/or carbonyl groups. nih.gov In the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as pyridine, 3-NPH reacts with carboxylic acids to form stable hydrazones. This derivatization significantly enhances detection sensitivity in LC-MS/MS, particularly in negative ion mode, and improves chromatographic separation on reversed-phase columns. A key advantage is that the strategy can simultaneously target multiple classes of metabolites, such as organic acids, amino acids, and nucleotides, in a single analysis. nih.gov
For the secondary amine group in this compound, other reagents such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) would be more appropriate, as they are specifically designed to react with amines to form highly responsive derivatives for LC-MS or fluorescence detection. researchgate.netnih.gov
The table below details the example derivatization reagents and their target functional groups.
| Reagent Name | Abbreviation | Target Functional Group(s) | Resulting Derivative | Key Advantage for MS |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Carbonyl (Aldehydes, Ketones) | PFB-Oxime | High sensitivity in negative ion mode |
| 3-Nitrophenylhydrazine | 3-NPH | Carboxyl, Carbonyl, Phosphoryl | 3-Nitrophenylhydrazone | Enhanced sensitivity and chromatographic separation |
| Dansyl chloride | Dansyl-Cl | Primary and Secondary Amines, Phenols | Dansyl-sulfonamide | High ionization efficiency, fluorescent |
| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary and Secondary Amines | Fmoc-carbamate | High ionization efficiency, fluorescent |
Future Research Directions and Unexplored Avenues for 3 Cyclopropylpyrrolidine Hydrochloride
Development of Novel Stereoselective Synthetic Pathways
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective synthetic routes to access enantiomerically pure forms of 3-cyclopropylpyrrolidine (B1373233) is of paramount importance. While various methods exist for synthesizing substituted pyrrolidines, future research should focus on pathways that offer high stereocontrol, efficiency, and scalability.
Key areas for exploration include:
Asymmetric [3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes is a powerful tool for constructing the pyrrolidine (B122466) ring. nih.gov Future work could focus on developing novel chiral catalysts or auxiliaries that can effectively control the stereochemistry at the C3 position during the cycloaddition, leading to enantiopure 3-cyclopropylpyrrolidine precursors.
Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrroles offers a direct route to functionalized pyrrolidines. acs.org Research into new chiral catalysts, particularly those based on transition metals like rhodium or iridium, could enable the direct, highly enantioselective reduction of a suitable 3-cyclopropylpyrrole precursor. acs.org This approach could significantly shorten synthetic sequences.
Intramolecular Cyclization of Acyclic Precursors: Enantioselective approaches involving the cyclization of acyclic amino alcohols or related structures are promising. mdpi.com Future strategies could involve designing acyclic precursors where the cyclopropyl (B3062369) moiety is already installed, followed by a key stereoselective cyclization step, potentially mediated by an organocatalyst or a transition metal complex.
A comparative overview of potential stereoselective methods is presented in Table 1.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Asymmetric [3+2] Cycloaddition | High convergence; direct ring formation. | Development of catalysts for high diastereoselectivity and enantioselectivity with cyclopropyl-containing substrates. |
| Catalytic Asymmetric Hydrogenation | Atom economy; potential for scalability. | Synthesis of stable 3-cyclopropylpyrrole precursors and identification of highly effective chiral catalysts. acs.org |
Exploration of Underutilized Catalytic Systems
The synthesis of pyrrolidines has been dominated by certain classes of catalysts. A significant opportunity lies in exploring less conventional or "underutilized" catalytic systems to access 3-cyclopropylpyrrolidine hydrochloride with improved efficiency, selectivity, or functional group tolerance.
Future avenues of investigation include:
Cobalt and Nickel Catalysis: Recent advances have shown that cobalt and nickel catalysts can be used for divergent regio- and enantioselective hydroalkylation reactions of pyrrolines. organic-chemistry.org Applying these systems to precursors of 3-cyclopropylpyrrolidine could provide novel pathways to C2 or C3 functionalized analogs.
Copper-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp³)-H bonds using copper catalysts is an emerging strategy for pyrrolidine synthesis. organic-chemistry.org Designing a substrate that could undergo such a cyclization to form the 3-cyclopropylpyrrolidine core would be a novel and atom-economical approach.
Iridium-Catalyzed Annulation: Chiral iridium complexes have been shown to catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to form enantioenriched pyrrolidines. organic-chemistry.org Adapting this methodology could provide a direct and efficient route from simple, readily available starting materials.
Advanced Computational Modeling for Deeper Mechanistic Understanding
While experimental work is crucial, advanced computational modeling offers a powerful complementary tool to accelerate research. For this compound, computational studies can provide deep insights that are difficult to obtain through experiments alone.
Future computational research should focus on:
Reaction Pathway and Transition State Analysis: Using Density Functional Theory (DFT), researchers can model the proposed stereoselective synthetic pathways. This allows for the calculation of activation energies for different stereochemical outcomes, helping to predict the most favorable reaction conditions and catalyst structures for achieving high enantioselectivity.
Catalyst-Substrate Interaction Modeling: Molecular dynamics (MD) simulations and docking studies can be employed to visualize and understand the intricate interactions between a chiral catalyst and a substrate precursor. This knowledge is invaluable for the rational design of new, more effective catalysts for the synthesis of 3-cyclopropylpyrrolidine.
Conformational Analysis: The cyclopropyl group imparts specific conformational constraints on the pyrrolidine ring. Computational analysis can predict the preferred low-energy conformations of 3-cyclopropylpyrrolidine and its derivatives, which is critical for understanding how these molecules interact with biological targets.
Design of Next-Generation Derivatization Strategies
Derivatization is a key strategy for modifying the physicochemical properties of a molecule or for enabling its detection and quantification in analytical methods. For this compound, new derivatization strategies can open doors to novel applications.
Future research in this area could include:
Bio-orthogonal Labeling: Developing derivatization strategies that attach bio-orthogonal handles (e.g., alkynes, azides) to the pyrrolidine nitrogen. This would allow the molecule to be tagged with probes for fluorescence imaging or affinity chromatography, enabling studies of its distribution and interactions in biological systems.
Enhanced Analytical Detection: While pre-column derivatization with reagents like Boc anhydride (B1165640) has been used for related aminopyrrolidines to facilitate UV detection in HPLC, next-generation strategies should aim for higher sensitivity. google.com This could involve designing derivatizing agents that introduce highly fluorescent moieties or groups that enhance ionization efficiency for mass spectrometry, leading to lower limits of detection. nih.gov
Prodrug Development: The secondary amine of the pyrrolidine ring is an ideal handle for creating prodrugs. Future work could focus on designing derivatives that are cleaved in vivo to release the active 3-cyclopropylpyrrolidine. This could improve the compound's pharmacokinetic profile or target it to specific tissues.
Table 2: Next-Generation Derivatization Approaches
| Derivatization Goal | Strategy Example | Potential Application |
|---|---|---|
| Chemical Biology Probing | Attachment of an alkyne handle for click chemistry. | Visualizing the subcellular localization of the compound. |
| Ultrasensitive Quantification | Labeling with a fluorophore-containing reagent. | Quantifying trace amounts in complex biological matrices. nih.gov |
Integration of Multi-Omics Approaches in Chemical Biology Studies
To fully understand the biological role and therapeutic potential of this compound and its derivatives, an integrated systems biology approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular responses to a chemical entity. nih.gov
Future research should aim to:
Identify Molecular Targets and Pathways: By treating cells or model organisms with 3-cyclopropylpyrrolidine derivatives and analyzing the resulting changes across multiple omics layers, researchers can generate hypotheses about the compound's mechanism of action. For example, proteomic analysis could identify proteins whose expression or phosphorylation state is altered, suggesting they are direct or indirect targets. nih.gov
Discover Biomarkers of Activity: Multi-omics analysis can reveal molecular signatures (e.g., a specific set of up-regulated genes or altered metabolites) that correlate with the compound's activity. mdpi.com These signatures can serve as biomarkers to monitor the compound's effects in preclinical and clinical studies.
Uncover Mechanisms of Resistance: If a derivative shows, for example, anticancer activity, multi-omics can be used to compare sensitive and resistant cell lines. This can reveal the genetic or metabolic adaptations that lead to resistance, providing crucial information for designing combination therapies. nih.gov
The integration of these diverse research avenues will be essential to fully elucidate the scientific and therapeutic potential of this compound, paving the way for its application in medicinal chemistry and chemical biology.
Q & A
Q. What validated analytical methods are recommended for quantifying 3-Cyclopropylpyrrolidine hydrochloride in experimental samples?
A reversed-phase HPLC method using a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate-methanol (70:30) and UV detection at 207 nm has been validated for similar hydrochlorides. This method demonstrated linearity (r=0.9999) over 1.09–10.90 µg·mL⁻¹ and recovery rates of 99.67–100.1% with RSDs <1.3% . For structural confirmation, combine with NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular integrity, referencing PubChem’s InChI key (AKWNDDPZERWDCV-UHFFFAOYSA-N) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Follow SDS guidelines for pyrrolidine derivatives, which mandate respiratory protection (dust respirators) and chemical-resistant clothing . Store at -20°C in airtight containers to prevent degradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .
Q. How can researchers synthesize this compound with high purity?
A three-step synthesis is typical:
Cyclopropanation : React pyrrolidine with cyclopropane derivatives (e.g., cyclopropyl bromide) under basic conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
Hydrochloride formation : Treat the free base with HCl gas in anhydrous diethyl ether.
Optimize yield (>90%) by controlling temperature (±2°C) and stoichiometry. Industrial-scale methods employ continuous flow reactors for reproducibility .
Advanced Research Questions
Q. How can contradictory purity data between HPLC and NMR be resolved for this compound?
Discrepancies often arise from residual solvents or counterion variability. Cross-validate using:
Q. What strategies mitigate decomposition of this compound under reflux conditions?
Decomposition pathways (e.g., cyclopropane ring opening) are temperature- and pH-dependent. Mitigation strategies include:
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
Perform docking studies using software like AutoDock Vina to predict binding affinity to targets (e.g., neurotransmitter receptors). Focus on:
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Exothermic reactions : Use jacketed reactors with precise temperature control (±1°C).
- Particle size variability : Employ spray drying or milling to ensure uniform crystal morphology.
- Regulatory compliance : Document impurity profiles (ICH Q3A/B guidelines) and validate sterilization methods (e.g., 0.22 µm filtration) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
